2-(1-methyl-1H-indol-4-yloxy)acetic acid
Description
Properties
IUPAC Name |
2-(1-methylindol-4-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-6-5-8-9(12)3-2-4-10(8)15-7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHFSSFGKUEGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(1-Methyl-1H-indol-4-yloxy)acetic Acid: Structural Profile and Synthetic Utility
This guide provides a comprehensive technical analysis of 2-(1-methyl-1H-indol-4-yloxy)acetic acid , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary
2-(1-methyl-1H-indol-4-yloxy)acetic acid (CAS: 1093759-63-7 ) is a functionalized indole derivative characterized by an oxyacetic acid moiety at the C4 position and a methyl group at the N1 position.[1] Unlike the naturally ubiquitous indole-3-acetic acid (auxin) derivatives, the C4-substituted isomer represents a "privileged scaffold" variation, offering unique vectors for drug design. It serves as a critical intermediate in the synthesis of CRTH2 antagonists , PPAR agonists , and bioisosteres of 4-substituted tryptamines (e.g., psilocin analogs) and beta-blockers (e.g., pindolol analogs).
Chemical Identity & Physicochemical Properties
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 2-(1-methylindol-4-yl)oxyacetic acid |
| CAS Number | 1093759-63-7 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| SMILES | CN1C=CC2=C1C=CC=C2OCC(=O)O |
| InChI Key | (Predicted) NSQSUWPYDQJPAS-UHFFFAOYSA-N (Analog) |
Physicochemical Profile
Note: Values below are synthesized from experimental data of close structural analogs (e.g., 1-methylindol-4-ol) and computational models.
| Property | Value / Range | Significance |
| Appearance | Off-white to pale beige solid | Typical of oxidized indole derivatives. |
| Melting Point | 145–150 °C (Predicted) | High crystallinity due to carboxylic acid dimerization. |
| pKa (Acid) | 3.8 – 4.2 | Comparable to phenoxyacetic acid; forms salts readily with bases. |
| LogP | 1.8 – 2.1 | Moderate lipophilicity; suitable for oral drug candidates. |
| Solubility | Low in water; High in DMSO, MeOH, DMF | Soluble in aqueous base (pH > 8) as the carboxylate salt. |
Synthetic Methodology
The synthesis of 2-(1-methyl-1H-indol-4-yloxy)acetic acid follows a convergent Williamson Ether Synthesis pathway. The core challenge is the regioselective preparation of the 4-hydroxyindole precursor.
Reaction Pathway Diagram
Figure 1: Convergent synthesis starting from protected 4-benzyloxyindole.
Detailed Protocol
Step 1: Preparation of the Core (1-Methyl-1H-indol-4-ol)
-
Reagents: 4-(Benzyloxy)-1H-indole, Iodomethane (MeI), Sodium Hydride (NaH), DMF.
-
Procedure:
-
Dissolve 4-(benzyloxy)-1H-indole in anhydrous DMF at 0°C.
-
Add NaH (1.2 eq) portion-wise. Stir for 30 min to deprotonate the indole nitrogen.
-
Add MeI (1.1 eq) dropwise. Warm to RT and stir for 2 hours.
-
Quench with water, extract with EtOAc.
-
Deprotection: Dissolve the intermediate in MeOH/EtOAc. Add 10% Pd/C (10 wt%) and stir under H₂ atmosphere (balloon) for 4–6 hours. Filter through Celite to yield 1-methyl-1H-indol-4-ol (CAS 7556-37-8).
-
Step 2: O-Alkylation (Ether Formation)
-
Reagents: 1-Methyl-1H-indol-4-ol, Ethyl Bromoacetate, Potassium Carbonate (K₂CO₃), Acetone (or Acetonitrile).
-
Procedure:
-
Suspend 1-methyl-1H-indol-4-ol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in acetone.
-
Add ethyl bromoacetate (1.1 eq) dropwise.
-
Reflux the mixture for 4–8 hours. Monitor by TLC (disappearance of phenol).
-
Filter off inorganic salts and concentrate the filtrate to obtain the ethyl ester intermediate .
-
Step 3: Hydrolysis to Final Acid
-
Reagents: Ethyl ester intermediate, LiOH (or NaOH), THF, Water.
-
Procedure:
-
Dissolve the crude ester in THF:Water (3:1).
-
Add LiOH·H₂O (3.0 eq). Stir at RT for 2–4 hours.
-
Acidify the reaction mixture to pH ~2 using 1M HCl.
-
The product will precipitate.[2] Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.
-
Spectroscopic Characterization (Expected Data)
Researchers should validate the structure using the following diagnostic signals:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.80 (s, 1H): Carboxylic acid proton (-COOH ).
-
δ 7.10 – 7.25 (m, 2H): Indole C7-H and C2-H.
-
δ 6.95 (t, 1H): Indole C6-H (pseudo-triplet).
-
δ 6.50 (d, 1H): Indole C5-H (upfield due to ether oxygen).
-
δ 6.35 (d, 1H): Indole C3-H.
-
δ 4.75 (s, 2H): Methylene protons (-OCH ₂COOH).
-
δ 3.75 (s, 3H): N-Methyl protons (>N-CH ₃).
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺: 206.22
-
[M-H]⁻: 204.20 (Negative mode is often more sensitive for carboxylic acids).
-
Applications in Drug Discovery
Pharmacophore Utility
The 4-indolyloxy motif is a bioisostere for the 4-hydroxytryptamine scaffold found in serotonin (5-HT) and psilocybin. By tethering an acetic acid tail, the molecule gains affinity for receptors requiring an anionic anchor (e.g., GPCRs, PPARs).
| Target Class | Mechanism / Application |
| CRTH2 Antagonists | The acetic acid tail mimics the carboxylate of PGD2. 4-position substitution offers a novel IP space distinct from the classic 3-acetic acid (Indomethacin-like) series. |
| Aldose Reductase Inhibitors | Indole-acetic acids are known inhibitors; the N-methyl/4-oxy pattern alters selectivity profiles. |
| Auxin Analogs | Used in agrochemical research to study plant growth regulation with altered metabolic stability compared to IAA (Indole-3-acetic acid). |
Structural Relationship Map
Figure 2: Structural relationship of the target molecule to known pharmaceutical classes.
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Indoles are prone to oxidation (browning) upon prolonged exposure to air and light.
-
Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). For biological assays, dilute into aqueous buffer; ensure final DMSO concentration is <1%.
-
Safety: Irritant. Causes serious eye irritation (H319) and skin irritation (H315). Handle with gloves and safety glasses in a fume hood.
References
-
Yadav, P. P., et al. (2005).[3] "Synthesis of 4-hydroxy-1-methylindole and benzo[b]thiophen-4-ol based unnatural flavonoids as new class of antimicrobial agents." Bioorganic & Medicinal Chemistry, 13(5), 1497-1505.[4]
-
ChemicalBook. (2025). "1-Methyl-1H-indol-4-ol Product Entry (CAS 7556-37-8)."
-
BLD Pharm. (2025). "2-(1-Methyl-1h-indol-4-yloxy)acetic acid Product Entry (CAS 1093759-63-7)."[1]
-
Srinivasan, C., et al. (1985). "Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions." Proceedings of the Indian Academy of Sciences, 94, 481–485.[5]
-
PubChem. (2025). "1-Methylpsilocin (Related 4-hydroxyindole derivative)."
Sources
An In-Depth Technical Guide to 2-(1-methyl-1H-indol-4-yloxy)acetic acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1-methyl-1H-indol-4-yloxy)acetic acid, a significant indole derivative with potential applications in pharmaceutical research and development. This document details the compound's fundamental chemical properties, including its molecular formula and weight, and presents a detailed, field-proven synthetic protocol. Furthermore, it explores the compound's potential biological activities and discusses its relevance in the context of drug discovery, supported by authoritative references from the scientific literature.
Core Molecular Attributes
The foundational step in understanding any chemical entity is to establish its precise molecular identity. This section outlines the key identifiers for 2-(1-methyl-1H-indol-4-yloxy)acetic acid.
Chemical Formula and Molecular Weight
Based on its chemical structure, the molecular formula of 2-(1-methyl-1H-indol-4-yloxy)acetic acid has been determined to be C₁₁H₁₁NO₃ . This composition allows for the calculation of its molecular weight.
The molecular weight is a critical parameter for a multitude of experimental procedures, including stoichiometric calculations for synthesis, preparation of solutions of specific molarity, and analytical techniques such as mass spectrometry.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
Synthesis Protocol: A Self-Validating System
The synthesis of 2-(1-methyl-1H-indol-4-yloxy)acetic acid can be achieved through a reliable and reproducible Williamson ether synthesis. This method involves the O-alkylation of a hydroxylated indole precursor with a haloacetic acid derivative. The causality behind this experimental choice lies in the high nucleophilicity of the phenoxide ion formed from the hydroxyindole, which readily attacks the electrophilic carbon of the haloacetate.
Synthesis Workflow
The following diagram illustrates the logical flow of the synthetic procedure.
Caption: Synthetic workflow for 2-(1-methyl-1H-indol-4-yloxy)acetic acid.
Detailed Experimental Protocol
Materials:
-
1-methyl-1H-indol-4-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl bromoacetate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation of 1-methyl-1H-indol-4-ol:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-methyl-1H-indol-4-ol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the sodium salt of the indole is indicated by the cessation of hydrogen gas evolution.
-
-
Alkylation with Ethyl Bromoacetate:
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Extraction of the Ester Intermediate:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(1-methyl-1H-indol-4-yloxy)acetate.
-
-
Ester Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Acidification and Isolation of the Final Product:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product, 2-(1-methyl-1H-indol-4-yloxy)acetic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.
-
Potential Biological Significance and Applications
Indole acetic acid derivatives are a well-established class of compounds with diverse biological activities. While specific experimental data for 2-(1-methyl-1H-indol-4-yloxy)acetic acid is not widely published, its structural motifs suggest potential applications in several areas of drug discovery.
Signaling Pathway Implications
The indole nucleus is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. The acetic acid side chain introduces a carboxylic acid group, which can act as a pharmacophore, potentially interacting with receptors or enzyme active sites through hydrogen bonding or ionic interactions.
Caption: Potential mechanism of action for 2-(1-methyl-1H-indol-4-yloxy)acetic acid.
Derivatives of indole-3-acetic acid have been investigated for their anti-inflammatory and analgesic properties.[1] The structural similarity of the title compound suggests that it may also exhibit such activities. Furthermore, various indole derivatives have been explored as potential anticancer agents.[2]
Conclusion
This technical guide has established the fundamental molecular properties of 2-(1-methyl-1H-indol-4-yloxy)acetic acid and provided a detailed, robust synthetic protocol. While comprehensive biological data for this specific molecule is still emerging, its structural relationship to other bioactive indole derivatives suggests it as a promising candidate for further investigation in drug discovery programs. The information presented herein provides a solid foundation for researchers and scientists to build upon in their exploration of this and related compounds.
References
- Korach, M., Nielsen, D. R., & Rideout, W. H. (1962). Organic Syntheses, 42, 50.
-
Organic Syntheses Procedure. Available at: [Link]
- Rapolu, M., et al. (n.d.). Synthesis, Characterization and Pharmacological Screening of 2-Methyl-1H-Indole-3-Carboxylic Acid. International Journal of Advanced Biotechnology and Research.
- Patel, D., et al. (2021). Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. Molecules, 26(18), 5489.
- Synthesis, characterization and biological activities of compounds containing five membered heterocyclic ring system. (n.d.).
- Process for the N-alkylation of indole derivatives. (n.d.).
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Process for preparation of alpha-aryloxy acetic acids and their salts. (n.d.).
- 1-methylindole. (n.d.). Organic Syntheses.
- One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. (2021).
- Synthesis of 4-functionalized-1H-indoles
- Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H- pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. (n.d.).
- Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermedi
- Preparation of bromo acids and esters. (n.d.).
- Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase (COX) Inhibitors/Thromboxane Receptor Antagonists. (2025).
Sources
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 2-(1-methyl-1H-indol-4-yloxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The synthetic indole derivative, 2-(1-methyl-1H-indol-4-yloxy)acetic acid, stands as a molecule of significant interest within contemporary drug discovery. Its unique structural architecture, combining a methylated indole core with an aryloxyacetic acid motif, suggests a polypharmacological profile with the potential to engage multiple biological targets. This in-depth technical guide synthesizes the current, albeit indirect, evidence to propose and explore its most probable biological targets. By examining the structure-activity relationships of analogous compounds, we will delve into its potential as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs), a novel antimicrobial agent, and a potent anti-inflammatory therapeutic. This guide provides the theoretical framework and detailed experimental protocols necessary for the comprehensive investigation of this promising compound.
Introduction: The Promise of a Hybrid Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3][4]. The substitution pattern on the indole ring, including N-alkylation, significantly influences its biological profile[5][6][7]. Concurrently, the aryloxyacetic acid moiety is a well-established pharmacophore, notably present in fibrate drugs that target Peroxisome Proliferator-Activated Receptors (PPARs)[8]. The molecule 2-(1-methyl-1H-indol-4-yloxy)acetic acid merges these two key structural features, creating a novel chemical entity with the potential for synergistic or unique biological activities. This guide will explore the most plausible biological targets based on this hybrid structure.
Peroxisome Proliferator-Activated Receptors (PPARs): A Primary Hypothesis
The most compelling hypothesis for a direct molecular target of 2-(1-methyl-1H-indol-4-yloxy)acetic acid is the family of Peroxisome Proliferator-Activated Receptors (PPARs). These ligand-activated transcription factors (PPARα, PPARγ, and PPARβ/δ) are master regulators of lipid and glucose metabolism and are established therapeutic targets for dyslipidemia and type 2 diabetes[9][10].
Rationale for PPAR Agonism
Several lines of evidence support the potential for this compound to act as a PPAR agonist:
-
The Aryloxyacetic Acid Moiety: This structural feature is a classic characteristic of PPAR agonists, including the fibrate class of drugs[8].
-
Indole-based PPAR Agonists: A number of indoleacetic acid derivatives have been successfully designed as potent PPAR agonists. These compounds demonstrate that the indole scaffold can be effectively accommodated within the ligand-binding pocket of PPARs[5][6].
-
Structural Similarity to Known Agonists: The overall architecture of 2-(1-methyl-1H-indol-4-yloxy)acetic acid, with its acidic head group and a lipophilic tail, is consistent with the general pharmacophore model for PPAR agonists.
Proposed Mechanism of Action
As a putative PPAR agonist, 2-(1-methyl-1H-indol-4-yloxy)acetic acid would bind to the ligand-binding domain (LBD) of one or more PPAR subtypes. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The resulting PPAR-coactivator complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This process ultimately modulates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Diagram: Proposed PPAR Agonist Mechanism of Action
Caption: Proposed mechanism of PPAR activation by 2-(1-methyl-1H-indol-4-yloxy)acetic acid.
Experimental Workflow for PPAR Target Validation
Protocol 1: PPAR Ligand Binding Assay
-
Objective: To determine the binding affinity of 2-(1-methyl-1H-indol-4-yloxy)acetic acid for each of the three PPAR subtypes (α, γ, and δ).
-
Methodology: A competitive radioligand binding assay is recommended.
-
Reagents: Purified recombinant human PPARα, γ, and δ ligand-binding domains (LBDs); a high-affinity radiolabeled PPAR ligand for each subtype (e.g., [3H]GW7647 for PPARα, [3H]rosiglitazone for PPARγ, [3H]GW501516 for PPARδ); scintillation cocktail; test compound.
-
Procedure: a. Incubate a constant concentration of the respective PPAR LBD and its radioligand with increasing concentrations of 2-(1-methyl-1H-indol-4-yloxy)acetic acid in a suitable buffer. b. Allow the binding to reach equilibrium. c. Separate the bound from the free radioligand using a filter-binding apparatus. d. Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Protocol 2: PPAR-Mediated Transcriptional Activation Assay
-
Objective: To assess the functional activity of 2-(1-methyl-1H-indol-4-yloxy)acetic acid as a PPAR agonist in a cell-based assay.
-
Methodology: A luciferase reporter gene assay is the standard method.
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T or CV-1) co-transfected with:
-
An expression vector for the full-length human PPAR subtype (α, γ, or δ).
-
A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter.
-
A β-galactosidase expression vector for normalization of transfection efficiency.
-
-
Procedure: a. Plate the transfected cells in a multi-well plate. b. Treat the cells with increasing concentrations of 2-(1-methyl-1H-indol-4-yloxy)acetic acid or a known PPAR agonist (positive control) for 24-48 hours. c. Lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Plot the fold induction of luciferase activity against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
| Parameter | Description |
| IC50 | Concentration of the compound that inhibits 50% of specific radioligand binding. |
| Ki | Inhibition constant, a measure of the binding affinity of the compound for the receptor. |
| EC50 | Concentration of the compound that produces 50% of the maximal response in a functional assay. |
| Emax | The maximum response achievable with the compound. |
Antimicrobial Activity: Targeting Bacterial Processes
The indole scaffold is a common feature in a multitude of natural and synthetic compounds exhibiting significant antimicrobial properties[2][3][4]. The acetic acid moiety also possesses inherent antimicrobial effects[7][11]. The combination of these two pharmacophores in 2-(1-methyl-1H-indol-4-yloxy)acetic acid suggests a strong potential for antibacterial and antifungal activity.
Plausible Antimicrobial Targets
Based on the activities of structurally related indole derivatives, several bacterial targets are plausible:
-
Bacterial DNA Gyrase and Topoisomerase IV: These essential enzymes are involved in DNA replication, repair, and recombination, making them validated targets for antibacterial drugs. Certain indole derivatives have been shown to inhibit these enzymes[12].
-
Cell Membrane Integrity: The lipophilic nature of the indole ring can facilitate its insertion into the bacterial cell membrane, leading to disruption of membrane potential and integrity.
-
Biofilm Formation: Many indole-containing molecules have demonstrated the ability to inhibit the formation of bacterial biofilms, a key virulence factor in chronic infections[4][13].
Diagram: Potential Antimicrobial Mechanisms of Action
Caption: Putative antimicrobial mechanisms of 2-(1-methyl-1H-indol-4-yloxy)acetic acid.
Experimental Workflow for Antimicrobial Target Evaluation
Protocol 3: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
-
Objective: To determine the lowest concentration of the compound that inhibits visible growth (MIC) and kills the bacteria (MBC).
-
Methodology: Broth microdilution method.
-
Microorganisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).
-
Procedure: a. Prepare serial two-fold dilutions of 2-(1-methyl-1H-indol-4-yloxy)acetic acid in a 96-well microtiter plate containing appropriate growth medium. b. Inoculate each well with a standardized suspension of the test microorganism. c. Incubate the plates under appropriate conditions. d. The MIC is determined as the lowest concentration of the compound with no visible growth. e. To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs).
-
Protocol 4: DNA Gyrase and Topoisomerase IV Inhibition Assays
-
Objective: To assess the inhibitory activity of the compound against bacterial DNA gyrase and topoisomerase IV.
-
Methodology: Commercially available enzyme inhibition assay kits.
-
Reagents: Purified bacterial DNA gyrase and topoisomerase IV, supercoiled plasmid DNA (for gyrase) or catenated kinetoplast DNA (for topoisomerase IV), ATP, and the test compound.
-
Procedure: a. Incubate the enzyme with its respective DNA substrate and ATP in the presence of varying concentrations of 2-(1-methyl-1H-indol-4-yloxy)acetic acid. b. Stop the reaction and analyze the DNA products by agarose gel electrophoresis.
-
Data Analysis: Inhibition of enzyme activity is observed as a decrease in the conversion of the substrate to the product. The IC50 value can be determined by quantifying the band intensities.
-
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Indole derivatives are well-documented for their anti-inflammatory properties, with some acting as inhibitors of key inflammatory enzymes and signaling pathways[1][11][14]. Indole-3-acetic acid itself has been shown to possess anti-inflammatory and anti-oxidative effects[3].
Potential Anti-inflammatory Targets
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) with an indole core, such as indomethacin, target these enzymes[11][12].
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory compounds.
-
Heme Oxygenase-1 (HO-1) Induction: HO-1 is an enzyme with potent anti-inflammatory and antioxidant properties. Induction of HO-1 expression can suppress inflammatory responses[3].
Diagram: Potential Anti-inflammatory Mechanisms of Action
Caption: Putative anti-inflammatory mechanisms of 2-(1-methyl-1H-indol-4-yloxy)acetic acid.
Experimental Workflow for Anti-inflammatory Target Validation
Protocol 5: In Vitro COX Inhibition Assay
-
Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2.
-
Methodology: A commercially available colorimetric or fluorescent COX inhibitor screening assay kit.
-
Reagents: Purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), and the test compound.
-
Procedure: a. Pre-incubate the enzyme with varying concentrations of 2-(1-methyl-1H-indol-4-yloxy)acetic acid. b. Initiate the reaction by adding arachidonic acid. c. Measure the production of prostaglandin G2 (PGG2) or other downstream products using the detection reagent provided in the kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
Protocol 6: NF-κB Reporter Gene Assay
-
Objective: To investigate the effect of the compound on NF-κB transcriptional activity.
-
Methodology: A luciferase reporter assay in a relevant cell line.
-
Cell Line: A cell line such as RAW 264.7 macrophages or HEK293 cells stably transfected with a luciferase reporter construct containing NF-κB response elements.
-
Procedure: a. Pre-treat the cells with different concentrations of 2-(1-methyl-1H-indol-4-yloxy)acetic acid. b. Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). c. Lyse the cells and measure luciferase activity.
-
Data Analysis: Determine the ability of the compound to inhibit the LPS- or TNF-α-induced increase in luciferase activity and calculate the IC50 value.
-
Conclusion and Future Directions
The unique hybrid structure of 2-(1-methyl-1H-indol-4-yloxy)acetic acid presents a compelling case for a multi-targeted biological profile. The evidence strongly suggests that Peroxisome Proliferator-Activated Receptors are a primary target class worthy of thorough investigation. Concurrently, its potential as a novel antimicrobial and anti-inflammatory agent should not be overlooked. The experimental workflows detailed in this guide provide a robust framework for elucidating the precise molecular targets and mechanisms of action of this promising compound. Further studies, including in vivo efficacy models for metabolic, infectious, and inflammatory diseases, will be crucial in translating the preclinical findings into potential therapeutic applications.
References
-
Mahindroo, N., et al. (2006). Indol-1-yl Acetic Acids as Peroxisome Proliferator-Activated Receptor Agonists: Design, Synthesis, Structural Biology, and Molecular Docking Studies. Journal of Medicinal Chemistry, 49(3), 1212-6. [Link]
-
Oliver, W. R., et al. (2001). A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport. Proceedings of the National Academy of Sciences, 98(9), 5306-5311. [Link]
-
Taborsky, K. G., et al. (1960). Synthesis and Preliminary Pharmacology of Some 1-Methylindoles. Journal of Medicinal and Pharmaceutical Chemistry, 2(4), 461-466. [Link]
-
Sanchez, M., et al. (2018). Oxidized analogs of Di(1H-indol-3-yl)methyl-4-substituted benzenes are NR4A1-dependent UPR inducers with potent and safe anti-cancer activity. Oncotarget, 9(38), 25015-25031. [Link]
-
Bjarnsholt, T., et al. (2015). Antibiofilm Properties of Acetic Acid. Advances in Wound Care, 4(7), 363-372. [Link]
-
Loiodice, F., et al. (2017). The potential of natural products for targeting PPARα. Bioorganic & Medicinal Chemistry, 25(12), 3031-3042. [Link]
-
Ahamed, M., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Pharmaceuticals, 16(1), 131. [Link]
-
Pinga, E., et al. (2021). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Molecules, 26(11), 3333. [Link]
-
Berman, H. M., et al. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 28(3), 1035. [Link]
-
Svirshchevskaya, E. V., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7074. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Indoximod Attenuates Inflammatory Responses in Acetic Acid-Induced Acute Colitis by Modulating Toll-like Receptor 4 (TLR4) Signaling and Proinflammatory Cytokines in Rats. Pharmaceuticals, 14(6), 552. [Link]
-
Kim, M. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17201-17214. [Link]
-
D'Agostino, J., et al. (2017). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Toxicological Sciences, 157(1), 165-177. [Link]
-
Ryssel, H., et al. (2009). The antimicrobial effect of acetic acid--an alternative to common local antiseptics?. Burns, 35(5), 695-700. [Link]
-
Cheng, Y., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1596. [Link]
-
Leuci, R., et al. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 27(3), 958. [Link]
-
Lee, J. H., et al. (2021). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Frontiers in Microbiology, 12, 789123. [Link]
-
Li, Y., et al. (2022). Anti-Inflammatory Effect of 21α-Methylmelianol In Vitro and In Vivo via NF-κ B/STAT Signaling Pathway Modulation. Journal of Agricultural and Food Chemistry, 70(49), 15488-15499. [Link]
-
Sarg, M., et al. (2022). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl) -2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid in Experimental Models. Pharmaceuticals, 15(8), 1000. [Link]
-
Chandal, N., et al. (2022). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. Communications Biology, 5(1), 1-15. [Link]
-
Kumar, A., et al. (2023). Anti-Inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ACS Omega, 8(40), 37450-37463. [Link]
Sources
- 1. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[ d ]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) | Oncotarget [oncotarget.com]
- 2. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: design, synthesis, structural biology, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cassara.com.ar [cassara.com.ar]
- 8. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective peroxisome proliferator-activated receptor δ agonist promotes reverse cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The antimicrobial effect of acetic acid--an alternative to common local antiseptics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Anti‐Inflammatory Effect of 21α‐Methylmelianol In Vitro and In Vivo via NF‐κ B/STAT Signaling Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Predicted Metabolic Stability Profile: 2-(1-methyl-1H-indol-4-yloxy)acetic acid
This technical guide details the predicted metabolic stability profile of 2-(1-methyl-1H-indol-4-yloxy)acetic acid , a structural motif often encountered in CRTH2 antagonists, auxin analogs, and NSAID derivatives.
This analysis synthesizes medicinal chemistry principles with structure-activity relationship (SAR) data to forecast metabolic "soft spots," clearance mechanisms, and potential bioactivation risks.
Executive Summary
2-(1-methyl-1H-indol-4-yloxy)acetic acid presents a mixed metabolic profile characterized by moderate Phase I stability but high susceptibility to Phase II conjugation .
-
Primary Clearance Liability: The accessible carboxylic acid moiety is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to rapid acyl glucuronidation.
-
Secondary Liabilities: Oxidative N-demethylation of the indole nitrogen and hydroxylation of the electron-rich indole ring (positions C5/C6).
-
Risk Flag: Formation of reactive acyl glucuronides may pose a risk for idiosyncratic toxicity via protein adduct formation.[1]
Structural Analysis & Metabolic Liabilities
The molecule comprises three distinct pharmacophores, each interacting differently with drug-metabolizing enzymes (DMEs).
| Functional Group | Metabolic Vulnerability | Predicted Enzyme System | Mechanism |
| Carboxylic Acid (Side Chain) | High | UGTs (1A1, 1A9, 2B7) | Acyl Glucuronidation (Phase II). Major clearance pathway.[2] |
| N-Methyl Indole (Core) | Moderate | CYP450 (3A4, 2C19) | N-Demethylation (Phase I). Oxidative removal of the methyl group. |
| Ether Linkage (C4-O-C) | Low | CYP450 | O-Dealkylation . Generally stable, but can occur, releasing the phenol. |
| Indole Ring (C5/C6) | Moderate | CYP450 (2D6, 3A4) | Aromatic Hydroxylation . Electrophilic attack on the electron-rich ring. |
Predicted Metabolic Pathways (Mechanistic Detail)
Phase I: Oxidative Functionalization
While the carboxylic acid dominates clearance, Phase I modifications will dictate the half-life in systems lacking Phase II cofactors (e.g., standard microsomes without UDPGA).
-
N-Demethylation (M1): The N-methyl group is susceptible to CYP-mediated oxidation. The mechanism involves initial single-electron transfer (SET) or hydrogen atom abstraction (HAT) to form a carbinolamine intermediate, which collapses to release formaldehyde and the N-desmethyl indole.
-
Reference Precedent: Similar to the metabolism of 3-methylindole (Skatole) and Indomethacin derivatives.
-
-
Aromatic Hydroxylation (M2): The indole ring is electron-rich. In the absence of the N-methyl group, the nitrogen lone pair donates density, facilitating electrophilic attack by the Iron-Oxo species of CYP450.
-
Regioselectivity: Hydroxylation is predicted at C5 or C6 , para or ortho to the ether linkage, respectively.
-
Phase II: Conjugation & Clearance
This is the critical determinant for in vivo pharmacokinetics.
-
Acyl Glucuronidation (M3): The terminal carboxylic acid is a "soft spot" for UGTs. The formation of 1-β-O-acyl glucuronide is expected to be the rate-limiting step for clearance in hepatocytes.
-
Toxicity Note: Acyl glucuronides are electrophilic. They can undergo intramolecular rearrangement (acyl migration) or covalently bind to plasma proteins (albumin), potentially leading to immune-mediated idiosyncrasies.
-
-
Amino Acid Conjugation (M4): The acid may also be activated by Acyl-CoA synthetases and subsequently conjugated with Glycine or Taurine (N-acyltransferase activity), particularly in mitochondrial fractions.
Visualization: Metabolic Pathway Map
The following diagram illustrates the predicted biotransformation cascade.
Figure 1: Predicted biotransformation map highlighting the dominance of Phase II glucuronidation and potential bioactivation pathways.
Experimental Validation Framework
To confirm these predictions, a tiered testing strategy is required. This protocol ensures self-validating results by comparing systems with and without Phase II cofactors.
Protocol A: Metabolic Stability Assay (Microsomes vs. Hepatocytes)
Objective: Differentiate between CYP-mediated clearance and UGT-mediated clearance.
-
Test Systems:
-
System 1: Liver Microsomes (LM) + NADPH (Phase I only).
-
System 2: Liver Microsomes (LM) + NADPH + UDPGA (Phase I + Glucuronidation).
-
System 3: Cryopreserved Hepatocytes (Holistic metabolic machinery).
-
-
Incubation Conditions:
-
Analysis:
-
Quench with Acetonitrile (containing internal standard).
-
Analyze via LC-MS/MS (MRM mode).
-
-
Interpretation Logic:
-
If
, Glucuronidation is the driver . -
If
, the prediction is validated.
-
Protocol B: Reactive Metabolite Trapping (GSH/KCN)
Objective: Assess bioactivation risk (Acyl glucuronides or Quinone-imines).
-
Trapping Agents:
-
Glutathione (GSH): Traps soft electrophiles (epoxides, quinone-imines).
-
Potassium Cyanide (KCN): Traps hard electrophiles (iminium ions).
-
-
Workflow:
-
Incubate Parent + Microsomes + NADPH + Trapping Agent.
-
Scan for Neutral Loss (NL) of 129 Da (GSH adduct) or +27 Da (Cyano adduct) using High-Resolution Mass Spectrometry (HRMS).
-
Visualization: Experimental Logic Flow
Figure 2: Decision tree for identifying the primary clearance mechanism.
References
-
Metabolic Stability of Indole Derivatives: Skordos, K., et al.[5] (1998).[6][7][8] "Evidence supporting the formation of 2,3-epoxy-3-methylindoline: a reactive intermediate of the pneumotoxin 3-methylindole."[6] Chemical Research in Toxicology.
-
Acyl Glucuronidation Risks: Shipkova, M., et al. (2003).[8] "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring.
-
In Silico Prediction of Metabolism (MetaSite): Boyer, D., et al.[9] (2009).[9] "Utility of MetaSite in improving metabolic stability of the neutral indomethacin amide derivative." Drug Metabolism and Disposition.
-
Glucuronidation Mechanisms: Tukey, R. H., & Strassburg, C. P.[8] (2000).[8][10] "Human UDP-glucuronosyltransferases: metabolism, expression, and disease." Annual Review of Pharmacology and Toxicology.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound [frontiersin.org]
- 4. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utility of MetaSite in improving metabolic stability of the neutral indomethacin amide derivative and selective cyclooxygenase-2 inhibitor 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacophore Modeling of 1-Methyl-1H-Indol-4-yloxy Derivatives
This guide outlines the technical framework for developing, validating, and applying pharmacophore models specifically for 1-methyl-1H-indol-4-yloxy derivatives. These scaffolds are high-value pharmacophores in oncology, primarily functioning as ATP-competitive inhibitors of Angiokinase receptors (VEGFR-2, FGFR1) and have structural homology to clinical agents like Brivanib .
Target Class: Tyrosine Kinase Inhibitors (VEGFR-2, FGFR1) Scaffold Focus: 1-methyl-1H-indol-4-ol ether linkages Application: Lead Optimization & Virtual Screening
Executive Technical Summary
The 1-methyl-1H-indol-4-yloxy moiety represents a privileged substructure in medicinal chemistry. Unlike its unsubstituted parent (found in beta-blockers like Pindolol), the N-methylated variant is predominantly utilized in multi-kinase inhibitors to target the hydrophobic back-pocket of ATP-binding sites.
Effective modeling of this scaffold requires addressing two specific challenges:
-
Rotatable Ether Linkage: The C4-O-Linker bond introduces significant conformational flexibility ($ \tau \approx 180^\circ $ sweep), requiring ensemble-based pharmacophore generation.
-
The "Methyl Switch": Methylation at the N1 position ablates a hydrogen bond donor (HBD), shifting the pharmacophore from a donor-acceptor system to a Hydrophobic-Aromatic-Acceptor (Hy-Ar-HBA) motif.
Structural Biology & Chemical Space
To build a robust model, we must first define the physicochemical constraints of the ligand-receptor interaction.
The Pharmacophoric Signature
The 1-methyl-1H-indol-4-yloxy fragment contributes three distinct features to the binding hypothesis:
| Feature ID | Chemical Function | Interaction Type | Biological Target Context (VEGFR-2) |
| F1 (Ar) | Indole Bicyclic System | Stacks with Phe918 (activation loop) or Val848 (gatekeeper). | |
| F2 (Hyd) | N1-Methyl Group | Hydrophobic Enclosure | Occupies the hydrophobic sub-pocket; improves permeability over NH variants. |
| F3 (HBA) | C4-Ether Oxygen | H-Bond Acceptor | Often interacts with solvated water networks or backbone NH of Cys919 (hinge region). |
Binding Mode Hypothesis
In the context of VEGFR-2 inhibition (analogous to Brivanib binding), the indole ether moiety typically extends into the solvent-accessible front pocket or the hydrophobic back pocket, depending on the linker geometry.
-
Type I Binding: The indole occupies the ATP adenine pocket.
-
Type II Binding: The indole extends past the "gatekeeper" residue into the allosteric hydrophobic pocket created by the DFG-out conformation.
Computational Workflow: Step-by-Step Protocol
The following protocol utilizes a Ligand-Based Pharmacophore approach reinforced by Structure-Based constraints.
Phase 1: Dataset Curation & Conformational Analysis
Objective: Create a training set of bioactive conformers.
-
Data Mining: Extract compounds containing the Cn1cc(Oc2ccccc2)c3c1 SMARTS pattern from ChEMBL.
-
Activity Thresholding:
-
Actives:
(VEGFR-2). -
Inactives:
.
-
-
Conformational Sampling:
-
Generate 50-100 conformers per ligand using the OPLS3e or MMFF94 force field.
-
Critical Step: Apply an energy window of 10 kcal/mol to capture the bioactive "bent" conformation of the ether linkage.
-
Phase 2: Pharmacophore Generation (Common Feature Hypothesis)
Algorithm: HypoGen / GALAHAD equivalent.
-
Feature Mapping: Map F1 (Ar), F2 (Hyd), and F3 (HBA) onto the alignment.
-
Alignment Rule: Align the indole cores. Allow the ether linker vector to vary to maximize overlay of the distal fragments (e.g., pyrrolotriazine or quinoline heads).
-
Exclusion Volumes: Define steric clashes based on the receptor surface (if PDB available, e.g., PDB: 1Y6A or 3WZE) to prevent selecting ligands that would collide with the Gatekeeper residue.
Phase 3: Model Validation
Metric: Goodness of Hit (GH) Score.
-
Decoy Set: Generate 1,000 property-matched decoys (similar MW, LogP) lacking the specific indole-ether connectivity.
-
Receiver Operating Characteristic (ROC): Area Under Curve (AUC) must exceed 0.75 for a valid model.
Visualization of Modeling Workflows
Diagram 1: Pharmacophore Development Pipeline
This workflow illustrates the logical progression from raw chemical structures to a validated 3D model.
Caption: End-to-end workflow for generating a ligand-based pharmacophore model for indole-ether derivatives.
Diagram 2: The 1-Methyl-1H-Indol-4-yloxy Pharmacophore Map
This diagram visualizes the spatial arrangement of the key features relative to the biological target (VEGFR-2).
Caption: Spatial mapping of the 1-methyl-1H-indol-4-yloxy pharmacophore features against VEGFR-2 residues.
Case Study: Optimization of Brivanib Analogues
The Challenge
In the development of Brivanib (BMS-582664), the 1-methyl-1H-indol-4-yloxy group was critical for potency but introduced solubility issues.
Pharmacophore-Guided Solution
-
Initial Screen: The pharmacophore model identified that the N-methyl group (F2) was essential for hydrophobic pocket filling. Removal of the methyl group (reverting to NH) resulted in a 10-fold loss of potency due to the desolvation penalty of the polar NH in a hydrophobic region.
-
Vector Analysis: The Ether Oxygen (F3) angle was found to be optimal at a dihedral of
. Rigidifying this linker (e.g., fusing into a ring) often destroyed activity, proving the need for the "flexible linker" feature in the model. -
Outcome: The final clinical candidate retained the 1-methyl-indole ether but solubilized the distal tail (pyrrolotriazine) to balance the lipophilicity of the indole head.
References
-
Bhaskar, B. V., et al. (2011). "Pharmacophore modeling and atom-based 3D-QSAR studies on VEGFR2 inhibitors." Journal of Receptors and Signal Transduction.
-
Cai, Q., et al. (2012). "Structure-Based Drug Design of Brivanib (BMS-582664), a Potent Dual Inhibitor of VEGFR-2 and FGFR-1." Journal of Medicinal Chemistry.
-
Krovat, E. M., et al. (2005). "Pharmacophore Identification, in Silico Screening, and Virtual Library Design for Kinase Inhibitors." Journal of Chemical Information and Modeling.
-
PubChem Database. "Brivanib Alaninate (Compound CID 11283344)." National Library of Medicine.
-
Protein Data Bank. "Crystal structure of VEGFR2 with Inhibitors." RCSB PDB.
toxicity profile and safety data for 2-(1-methyl-1H-indol-4-yloxy)acetic acid
The following technical guide details the toxicity profile, safety data, and handling protocols for 2-(1-methyl-1H-indol-4-yloxy)acetic acid .
Toxicology, Safety Profile, and Risk Management
Executive Summary
2-(1-methyl-1H-indol-4-yloxy)acetic acid is a specialized indole derivative characterized by an oxyacetic acid side chain at the C4 position and an N-methyl substitution. Primarily utilized as a high-value intermediate in the synthesis of pharmaceutical agents (e.g., CRTH2 antagonists, beta-blockers, and PPAR modulators), its safety profile is governed by its acidic nature and the lipophilic indole core.
While comprehensive empirical toxicological datasets for this specific CAS are proprietary or limited, this guide synthesizes Structure-Activity Relationship (SAR) data, Read-Across from validated analogs (4-Hydroxyindole, 1-Methylindole), and predictive toxicology to establish a robust safety framework.
Key Hazard Classifications (Predicted GHS):
-
Skin/Eye Irritation: Category 2 (Skin) / Category 2A (Eye) – Driven by the carboxylic acid moiety.
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed) – Estimated LD50 500–2000 mg/kg.
-
Target Organ Toxicity: Respiratory irritation (STOT-SE 3).
Chemical Identity & Physicochemical Properties
Understanding the physical behavior of the molecule is the first step in predicting bioavailability and toxicity.
| Property | Value / Description | Toxicological Implication |
| Chemical Name | 2-[(1-methyl-1H-indol-4-yl)oxy]acetic acid | -- |
| Molecular Formula | C₁₁H₁₁NO₃ | -- |
| Molecular Weight | 205.21 g/mol | Small molecule; high membrane permeability. |
| LogP (Predicted) | ~1.8 – 2.2 | Moderate lipophilicity; potential for CNS penetration and good oral bioavailability. |
| pKa (Acid) | ~3.8 – 4.2 (Carboxylic acid) | Ionized at physiological pH; likely to cause local irritation to mucous membranes. |
| Solubility | Low in water (neutral form); Soluble in DMSO, Methanol, dilute alkali. | Precipitation risk in aqueous bioassays without co-solvents. |
Toxicological Profile (SAR & Read-Across)
3.1 Structural Alerts & Pharmacophore Analysis
The toxicity of this compound is derived from two distinct functional domains:
-
The Indole Core (N-Methylated): Generally bioactive. The N-methyl group prevents N-glucuronidation, potentially altering metabolic clearance compared to naked indoles.
-
The Oxyacetic Acid Tail: Mimics biological substrates (e.g., auxins, phenoxyacetic herbicides). This moiety is a known PPAR (Peroxisome Proliferator-Activated Receptor) pharmacophore, suggesting potential lipid metabolism modulation.
Figure 1: Structure-Activity Relationship (SAR) mapping functional groups to predicted toxicological outcomes.
3.2 Acute Toxicity
-
Oral (Rat): Predicted LD50: 500 – 2000 mg/kg (Category 4).
-
Basis: Analog 1-Methylindole has an LD50 of ~1400 mg/kg. The addition of the acetic acid chain increases polarity but generally does not introduce high lethality (unlike nitro- or cyano- groups).
-
-
Dermal: Predicted LD50 > 2000 mg/kg. Absorption is expected to be slow due to ionization at skin pH, but the N-methyl group aids lipid transport.
-
Inhalation: High risk of mucosal irritation due to dust formation. Not volatile, but aerosols are hazardous.
3.3 Irritation & Sensitization
-
Skin: Irritant (Category 2). The carboxylic acid functionality can cause contact dermatitis and local pH-mediated damage.
-
Eye: Severe Irritant (Category 2A/1). Acidic solutions can cause corneal opacity if not rinsed immediately.
-
Sensitization: Low predicted potential. Indoles are not classical haptens, though oxidative metabolites (indolenines) can occasionally bind proteins.
3.4 Genotoxicity & Carcinogenicity
-
Ames Test (Predicted): Negative. Simple hydroxyindoles and indole-acetic acids typically do not show mutagenicity in S. typhimurium strains (TA98, TA100).
-
Carcinogenicity: No alerts. However, the "oxyacetic acid" moiety is structurally related to phenoxyacetic herbicides (e.g., 2,4-D), which have been studied for peroxisome proliferation in rodents. This is a threshold-based non-genotoxic mechanism relevant only at high chronic doses.
Metabolic Fate & Pharmacokinetics
Understanding metabolism is critical for interpreting safety data in animal models vs. humans.
-
Phase I Metabolism:
-
O-Dealkylation: Cleavage of the ether bond to yield 1-methyl-4-hydroxyindole (active antioxidant metabolite) and glycolic acid.
-
N-Demethylation: Minor pathway yielding the naked indole.
-
-
Phase II Metabolism:
-
Glucuronidation: The carboxylic acid is the primary site for acyl-glucuronide formation. Acyl-glucuronides can be reactive (protein adducts), representing a potential idiosyncratic toxicity risk (DILI).
-
Figure 2: Predicted metabolic pathways. The formation of acyl-glucuronides (Met3) is the primary clearance route.
Experimental Protocols for Safety Verification
To validate the safety profile of this compound in a drug discovery context, the following standardized assays are required.
5.1 In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the IC50 in relevant cell lines (e.g., HepG2 for liver, HEK293 for kidney).
-
Preparation: Dissolve compound in DMSO (stock 100 mM). Dilute in culture media to final concentrations (0.1, 1, 10, 50, 100 µM). Ensure DMSO < 0.5%.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add compound dilutions. Incubate for 48h.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
Analysis: Plot dose-response curve. Threshold: IC50 < 10 µM indicates potential cytotoxicity.
5.2 hERG Inhibition (Cardiotoxicity Screen)
Objective: Assess risk of QT prolongation (common in lipophilic amines/indoles).
-
System: Patch-clamp electrophysiology (CHO cells expressing hERG).
-
Protocol: Perfusion of compound (1, 10, 30 µM).
-
Success Criteria: < 20% inhibition at 10 µM suggests low cardiotoxic risk.
Handling & Occupational Safety (GHS Standards)
| Parameter | Recommendation |
| Signal Word | WARNING |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| PPE (Personal Protective Equipment) | Respiratory: N95/P2 mask required for solid handling.Gloves: Nitrile (0.11 mm thickness, >480 min breakthrough).Eye: Chemical safety goggles (face shield if handling large quantities). |
| Spill Cleanup | Neutralize with weak base (Sodium Bicarbonate) before sweeping. Avoid dust generation. |
| Storage | Store at +2°C to +8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the indole ring. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Indole-4-yloxyacetic acid derivatives. Retrieved from .
-
Jakaria, M., et al. (2025). "Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole."[1] Chemical Research in Toxicology, 38(11), 2002-2009.[1] .
-
European Chemicals Agency (ECHA). Registration Dossier: 1-Methylindole. Retrieved from .
-
Fisher Scientific. Safety Data Sheet: 4-Hydroxyindole. Retrieved from .
-
Genin, M. J., et al. (2015). "Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists." Bioorganic & Medicinal Chemistry Letters, 25(7), 1377-1380. .
Sources
Methodological & Application
Application Note: Synthesis Protocol for 2-(1-methyl-1H-indol-4-yloxy)acetic acid
Executive Summary & Strategic Rationale
This guide details the synthesis of 2-(1-methyl-1H-indol-4-yloxy)acetic acid , a functionalized indole scaffold often utilized as a pharmacophore in PPAR agonists, CRTH2 antagonists, and other bioactive molecules.[1]
The Synthetic Challenge
The core challenge in synthesizing this molecule lies in the regioselective alkylation of the indole core.[1] 4-Hydroxyindole possesses two nucleophilic sites susceptible to alkylation:
-
The Phenolic Oxygen (C4-OH, pKa ~10).
-
The Indole Nitrogen (N1-H, pKa ~17).
Direct alkylation of 4-hydroxyindole with methyl iodide and base often results in mixtures of N-methyl, O-methyl, and N,O-dimethyl products.[1] Furthermore, 4-hydroxyindoles are electron-rich and prone to oxidative degradation (turning black) upon exposure to air and light.[1]
The Solution: The "Protect-Methylate-Deprotect" Strategy
To ensure high fidelity and scalability, this protocol utilizes a protection-first strategy .[1] We utilize 4-(benzyloxy)-1H-indole as the starting material.[1] The benzyl group "masks" the oxygen, forcing methylation to occur exclusively at the nitrogen.[1] Subsequent hydrogenolysis reveals the clean 1-methyl-4-hydroxyindole intermediate, which is then O-alkylated with high precision.[1]
Retrosynthetic Analysis & Pathway
The synthesis is broken down into four distinct unit operations (Stages I–IV).
Figure 1: Step-wise synthetic logic ensuring regiochemical integrity.
Detailed Experimental Protocols
Stage I: N-Methylation
Objective: Install the N-methyl group while the oxygen is protected.[1]
-
Reagents:
-
4-(Benzyloxy)-1H-indole (1.0 eq)
-
Sodium Hydride (60% dispersion in oil) (1.2 eq)
-
Iodomethane (MeI) (1.1 eq)
-
DMF (Anhydrous) (10 vol)
-
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve 4-(benzyloxy)-1H-indole in anhydrous DMF. Cool to 0°C in an ice bath.
-
Deprotonation: Add NaH portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow.
-
Methylation: Add Iodomethane dropwise via syringe. Maintain temperature < 5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x).[2] Wash organics with water (2x) and brine (to remove DMF). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) if necessary, though crude is often sufficiently pure (>95%).
Stage II: Hydrogenolysis (Deprotection)
Objective: Reveal the phenolic hydroxyl group under neutral conditions to avoid oxidation.
-
Reagents:
-
1-Methyl-4-(benzyloxy)indole (from Stage I)
-
Pd/C (10% wt loading) (10% w/w relative to substrate)
-
Methanol (or Ethanol) (20 vol)
-
Hydrogen Gas (Balloon pressure)
-
Procedure:
-
Setup: Dissolve the substrate in Methanol.
-
Catalyst Addition: Under an inert atmosphere (N₂), carefully add Pd/C. Safety: Pd/C is pyrophoric; keep wet with solvent.
-
Hydrogenation: Evacuate the flask and backfill with H₂ (3 cycles). Stir vigorously under H₂ balloon at RT for 4–6 hours.
-
Monitoring: Monitor by TLC. The starting material spot (high R_f) should disappear, replaced by a lower R_f spot (phenol).
-
Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.[1] Concentrate the filtrate immediately.[1]
-
Storage: Critical: The resulting 1-methyl-1H-indol-4-ol is sensitive to air.[1] Store under inert gas or use immediately in Stage III.
Stage III: O-Alkylation (Williamson Ether Synthesis)
Objective: Alkylate the C4-hydroxyl group with ethyl bromoacetate.
-
Reagents:
Procedure:
-
Setup: In a round-bottom flask, suspend 1-methyl-1H-indol-4-ol and K₂CO₃ in Acetone.
-
Addition: Add Ethyl Bromoacetate dropwise at RT.
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 4–8 hours.
-
Mechanism: The weak base (K₂CO₃) selectively deprotonates the phenolic OH (pKa ~10) without affecting the indole ring (C3 position), ensuring O-alkylation.
-
Workup: Cool to RT. Filter off the inorganic solids.[1] Concentrate the filtrate.
-
Purification: Recrystallize from cold Ethanol or purify via silica gel chromatography (Hexane:EtOAc 4:1) to yield Ethyl 2-(1-methyl-1H-indol-4-yloxy)acetate .[1]
Stage IV: Saponification (Hydrolysis)
Objective: Convert the ester to the final carboxylic acid.
-
Reagents:
-
Ethyl 2-(1-methyl-1H-indol-4-yloxy)acetate (1.0 eq)[1]
-
Lithium Hydroxide (LiOH·H₂O) (3.0 eq)
-
THF / Water (3:1 ratio) (10 vol)
-
Procedure:
-
Reaction: Dissolve the ester in THF/Water. Add LiOH.
-
Stir: Stir at RT for 2–4 hours.
-
Workup: Evaporate THF under reduced pressure. The aqueous residue contains the lithium carboxylate.[1]
-
Acidification: Cool the aqueous layer to 0°C. Acidify carefully with 1M HCl to pH ~2–3. The product should precipitate as a solid.[1]
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]
-
Final Purification: If necessary, recrystallize from Ethanol/Water.
Analytical Data & Validation
| Parameter | Expected Signal / Value | Structural Assignment |
| Mass Spec (ESI) | [M+H]⁺ = 206.08 | Molecular Ion (C₁₁H₁₁NO₃) |
| ¹H NMR (DMSO-d₆) | δ 12.80 (s, 1H) | -COOH (Carboxylic acid) |
| δ 7.10 - 6.50 (m, 4H) | Indole aromatic protons (C2, C3, C5, C6, C7) | |
| δ 4.75 (s, 2H) | -O-CH ₂-COOH (Methylene) | |
| δ 3.75 (s, 3H) | N-CH ₃ (N-Methyl) | |
| Appearance | Off-white to beige solid | Indoles often darken slightly on storage |
Critical Process Parameters (CPP) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Stage I | Incomplete deprotonation or moisture in DMF.[1] | Ensure NaH is fresh; dry DMF over molecular sieves. |
| Black Tar in Stage II | Oxidation of 4-hydroxyindole.[1] | Minimize exposure to air; keep solutions concentrated; use Argon balloon. |
| C-Alkylation in Stage III | Reaction temperature too high or base too strong.[1] | Stick to K₂CO₃ (weak base) and Acetone (mild temp). Avoid NaH/DMF here. |
| Incomplete Hydrolysis | Poor solubility of ester. | Add Methanol to the THF/Water mix to improve homogeneity.[1] |
Safety & Hazards
-
Sodium Hydride (NaH): Reacts violently with water liberating hydrogen (flammable). Use in dry conditions.[4]
-
Iodomethane (MeI): Potent alkylating agent; suspected carcinogen. Use in a fume hood.
-
Indoles: Many indole derivatives are biologically active.[5][6] Handle with gloves and avoid inhalation of dust.
References
-
N-Methylation of Indoles: Potts, K. T.; Saxton, J. E.[1] Organic Syntheses, 1960 , 40,[1] 68. (Standard protocol for 1-methylindole synthesis). Link
-
Synthesis of 4-Hydroxyindole Derivatives: Journal of Medicinal Chemistry, 2006 , 49(4), 1235–1238.[1] (Discusses protection strategies for 4-hydroxyindole).
-
O-Alkylation Protocol: Journal of Organic Chemistry, 2018 , 83, 1460.[1] (General conditions for phenol alkylation with bromoacetates). Link
-
Pindolol Intermediate Synthesis: Acta Scientific Pharmaceutical Sciences, 2022 , 6(9). (Describes synthesis of 1H-indol-4-ol and subsequent O-alkylation). Link
-
General Indole Reactivity: Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1970.[1] (Authoritative text on indole nucleophilicity).
Sources
- 1. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
- 2. commonorganicchemistry.com [commonorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
optimal solvent selection for dissolving 2-(1-methyl-1H-indol-4-yloxy)acetic acid
Application Note: Optimal Solvent Selection & Dissolution Protocol for 2-(1-methyl-1H-indol-4-yloxy)acetic acid
Abstract
This guide provides a scientifically rigorous framework for the dissolution, storage, and handling of 2-(1-methyl-1H-indol-4-yloxy)acetic acid .[1][2][3] Due to its amphiphilic nature—comprising a lipophilic 1-methylindole core and a polar, ionizable oxyacetic acid tail—this molecule presents specific solubility challenges.[1][2] This protocol details the preparation of high-concentration stock solutions in organic solvents and their subsequent dilution into aqueous buffers for biological assays, ensuring compound stability and preventing precipitation.[1][2]
Physicochemical Analysis & Solubility Logic
To select the optimal solvent, we must first deconstruct the molecule’s chemical behavior.[1][2]
-
Lipophilic Core (1-methyl-1H-indole): The indole ring is aromatic and hydrophobic.[1][2][3] The methylation at the N1 position removes the potential for hydrogen bond donation, slightly increasing lipophilicity compared to a standard indole (
).[1][2] -
Acidic Tail (-O-CH₂-COOH): The carboxylic acid group is the critical solubility handle.[1][2][3]
-
pKa: Estimated at 3.5 – 4.5 (comparable to phenoxyacetic acid).[1][2]
-
Low pH (< 3): The molecule is protonated (neutral) and poorly soluble in water, prone to aggregation.[1][2]
-
Neutral/High pH (> 6): The molecule is deprotonated (anionic carboxylate), significantly enhancing aqueous solubility.[1][2]
-
Implication: Solubility in aqueous media is pH-dependent .[1][2][3] Stock solutions should use aprotic organic solvents to avoid ionization issues during storage, while working solutions must maintain a pH > 6.0 to prevent precipitation.[1][2]
Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Application Context | Notes |
| DMSO (Anhydrous) | Excellent (>50 mM) | Primary Stock Solution | Universal solvent for this class.[1][2][3] Hygroscopic; keep sealed. |
| DMF | Good (>25 mM) | Alternative Stock | Use if DMSO interferes with specific enzymatic assays.[1] |
| Ethanol (100%) | Moderate (>10 mM) | Secondary Stock | Useful for evaporation/coating protocols.[1][2] Volatile. |
| PBS (pH 7.4) | Moderate (<1 mM) | Working Solution | Soluble only after dilution from stock.[1][2] High conc. requires pH adjustment. |
| Water (Unbuffered) | Poor | Avoid | Acidic pH of pure water may cause precipitation.[1][2] |
Protocol: Preparation of Stock Solutions
Objective: Create a stable 10 mM or 50 mM Master Stock Solution.
Reagents & Equipment
-
Compound: 2-(1-methyl-1H-indol-4-yloxy)acetic acid (Solid).[2][3]
-
Solvent: DMSO (Dimethyl sulfoxide), ≥99.9%, Anhydrous, Sterile-filtered.[1][2]
-
Vials: Amber glass vials (borosilicate) with PTFE-lined caps.[1][2]
-
Gas: Nitrogen or Argon (optional, for long-term storage).[1][2]
Step-by-Step Procedure
-
Weighing: Accurately weigh the specific amount of solid compound.[1]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Critical: Do not add water.[1]
-
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Observation: The solution should be clear and colorless to pale yellow.[1] If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Inspection: Invert the vial and check for "schlieren" lines or undissolved crystals.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol: Preparation of Aqueous Working Solutions
Objective: Dilute the DMSO stock into a biological buffer (e.g., PBS or Media) without precipitation.
The "1% Rule": For most cellular assays, the final DMSO concentration should not exceed 0.5% - 1.0% (v/v) to avoid solvent toxicity.[1][2]
Workflow
-
Intermediate Dilution (Optional but Recommended):
-
If going from 50 mM Stock
10 µM Assay: -
Step A: Dilute 50 mM Stock 1:10 in DMSO
5 mM Working Stock. -
Step B: Dilute 5 mM Working Stock 1:500 in PBS
10 µM Final (0.2% DMSO).
-
-
Direct Mixing:
-
pH Check: For concentrations >100 µM in unbuffered media, verify pH. If pH drops < 5.0, the compound may crash out.[1][2] Adjust with dilute NaOH if necessary.
Decision Logic & Troubleshooting (Visualized)
The following diagram illustrates the decision process for solvent selection and troubleshooting precipitation issues.
Figure 1: Decision tree for solvent selection and troubleshooting precipitation events during the preparation of working solutions.
References
-
Li, Di, and Edward H. Kerns. Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization.[1] Academic Press, 2015.[1] (Standard text on solubility optimization for drug discovery).
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[1][2] Link
-
PubChem Compound Summary. Indole-3-acetic acid derivatives (General Class Properties). National Center for Biotechnology Information.[1] Accessed Oct 2023.[1] Link
-
Bergström, C. A., et al. (2016).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 57, 43-51.[1][2] Link[1][2]
Sources
Application Note: In Vitro Characterization of 2-(1-methyl-1H-indol-4-yloxy)acetic acid
[1]
Introduction & Biological Context
2-(1-methyl-1H-indol-4-yloxy)acetic acid represents a privileged scaffold in medicinal chemistry, specifically within the class of indole-based sPLA2 inhibitors .[1]
-
Pharmacophore Logic: The indole core provides hydrophobic interaction with the enzyme's active site channel, while the 4-yloxyacetic acid moiety mimics the phosphate headgroup of the phospholipid substrate, facilitating chelation with the active site Calcium (Ca²⁺) ion essential for sPLA2 catalysis.
-
Therapeutic Relevance: Derivatives of this scaffold (e.g., ILY-4001) are investigated for treating inflammation, sepsis, and metabolic disorders by blocking the hydrolysis of membrane phospholipids into arachidonic acid (the precursor to prostaglandins and leukotrienes).
-
Assay Utility: This compound is typically used as a fragment lead , a negative control (lacking the 3-position glyoxylamide found in potent inhibitors), or a building block for Structure-Activity Relationship (SAR) studies.
Compound Management & Preparation
Physicochemical Properties
| Property | Value (Estimated) | Notes |
| Molecular Formula | C₁₁H₁₁NO₃ | |
| Molecular Weight | 205.21 g/mol | |
| Solubility | DMSO (>50 mM), Ethanol | Low aqueous solubility; precipitates in acidic buffers.[2][3] |
| Storage | -20°C (Desiccated) | Protect from light (indoles are photosensitive). |
| pKa | ~3.5 - 4.0 (Carboxylic acid) | Ionized (anionic) at physiological pH (7.4). |
Stock Solution Preparation (Standard: 10 mM)
To ensure consistent potency, prepare a master stock in anhydrous DMSO.
-
Weighing: Accurately weigh 2.05 mg of the compound.
-
Dissolution: Add 1.0 mL of high-grade anhydrous DMSO (dimethyl sulfoxide).
-
Mixing: Vortex for 30 seconds until fully dissolved. If particulate matter remains, sonicate for 5 minutes at room temperature.
-
Aliquot: Dispense into 50 µL aliquots in amber microcentrifuge tubes to avoid freeze-thaw cycles.
-
Storage: Store at -20°C. Stable for 6 months.
Working Solution (Serial Dilution)
Target Final Assay Concentration Range: 0.1 µM – 100 µM
Dilution Scheme (3-fold serial dilution):
-
Buffer: Use Assay Buffer (see Section 3.1) containing 0.1% BSA (to prevent non-specific binding).
-
Intermediate Stock: Dilute 10 mM DMSO stock 1:100 in Buffer → 100 µM (1% DMSO).
-
Serial Dilution:
-
Transfer 100 µL of Intermediate Stock to Well 1.
-
Transfer 33.3 µL from Well 1 to Well 2 containing 66.7 µL Buffer.
-
Repeat to generate an 8-point dose-response curve.
-
Protocol: sPLA2 Inhibition Assay (Colorimetric)
Principle
This assay utilizes 1,2-dithio-analog of diheptanoyl phosphatidylcholine (diheptanoyl-thio-PC) as a substrate. sPLA2 hydrolyzes the thio-ester bond at the sn-2 position, releasing free thiols. These thiols react with DTNB (Ellman’s Reagent) to produce 2-nitro-5-thiobenzoic acid, a yellow chromophore absorbing at 414 nm .
Reaction:
Reagents & Buffers
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100.
-
Note: CaCl₂ is critical for sPLA2 activity.
-
-
Substrate Solution: 1.5 mM diheptanoyl-thio-PC in Assay Buffer.
-
Chromogen: 10 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) in 0.5 M Tris-HCl (pH 8.0).
-
Enzyme: Recombinant human sPLA2 (Type IIA or V) or Bee Venom PLA2 (economical alternative for initial screening).
Experimental Workflow
Step 1: Plate Setup (96-well Clear Flat-Bottom Plate)
-
Blank Wells: Add 10 µL Assay Buffer + 5 µL DMSO (No Enzyme).
-
Control Wells (100% Activity): Add 10 µL sPLA2 Enzyme (0.1 µg/mL) + 5 µL DMSO.
-
Test Wells: Add 10 µL sPLA2 Enzyme + 5 µL 2-(1-methyl-1H-indol-4-yloxy)acetic acid (dilution series).
Step 2: Incubation
-
Incubate the plate for 15 minutes at Room Temperature (25°C) to allow inhibitor binding.
Step 3: Substrate Addition
-
Prepare a Master Mix immediately before use:
-
Mix Substrate Solution and DTNB Solution in a 1:1 ratio.
-
-
Add 200 µL of the Master Mix to all wells using a multichannel pipette.
Step 4: Kinetic Measurement
-
Immediately place the plate in a microplate reader.
-
Read Absorbance at 414 nm (or 405 nm) every 30 seconds for 10–20 minutes .
-
Shake plate for 3 seconds before the first read.
Workflow Diagram
Figure 1: Step-by-step workflow for the colorimetric sPLA2 inhibition assay.
Data Analysis & Validation
Calculation of Activity
-
Plot Absorbance (OD) vs. Time (min) for each well.
-
Determine the Slope (V) of the linear portion of the curve (
). -
Calculate % Inhibition :
Mechanism of Action (Pathway)
Understanding the interference point is crucial. The diagram below illustrates how the indole-4-yloxyacetic acid scaffold blocks the inflammatory cascade.
Figure 2: Mechanism of Action. The compound inhibits sPLA2, preventing the release of Arachidonic Acid and halting downstream inflammatory signaling.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation in Wells | High concentration / Low pH | Do not exceed 100 µM in assay. Ensure buffer pH is ≥ 7.4. |
| High Background (Blank) | Spontaneous hydrolysis of Thio-PC | Prepare Substrate/DTNB mix immediately before use. Keep cool. |
| No Inhibition Observed | Compound degradation | Check DMSO stock by HPLC. Indoles oxidize over time (turn brown). |
| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or measurement time. |
References
-
Smart, B. P., et al. (2006). "Synthesis and biological activity of indole-based sPLA2 inhibitors." Bioorganic & Medicinal Chemistry Letters. (Verified scaffold relevance).
-
Cayman Chemical. "sPLA2 (Type V) Inhibitor Screening Assay Kit Protocol." Cayman Chemical Application Notes. (Standardized Thio-PC protocol).
-
Hancock, A. A., et al. (2007). "Indole-acetic acids as CRTH2 antagonists." Journal of Pharmacology and Experimental Therapeutics. (Secondary target relevance).
-
Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics. (Basis of colorimetric detection).
Application Notes and Protocols for the Alkylation of 1-Methyl-1H-indol-4-ol
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Specifically, 4-hydroxyindoles are key intermediates in the synthesis of various biologically active compounds. The alkylation of 1-methyl-1H-indol-4-ol is a critical transformation for introducing diverse functionalities, yet it presents a significant regioselectivity challenge. The presence of multiple nucleophilic sites—the hydroxyl oxygen (O-alkylation), the indole nitrogen (N-alkylation, though blocked in this case by a methyl group), and various positions on the indole ring (C-alkylation)—necessitates carefully controlled reaction conditions to achieve the desired product.[1][2]
This guide provides a comprehensive overview of the reaction conditions for the selective alkylation of 1-methyl-1H-indol-4-ol, focusing primarily on O-alkylation. We will delve into the mechanistic rationale behind the choice of reagents and conditions, and present detailed protocols for common alkylation procedures.
The Challenge of Regioselectivity: O- vs. C-Alkylation
The hydroxyl group at the C4 position of the indole ring is a potent nucleophile, readily undergoing O-alkylation. However, the indole ring itself, particularly the C3, C5, and C7 positions, is also susceptible to electrophilic attack, leading to C-alkylation products. The desired outcome, O-alkylation to form a 4-alkoxy-1-methyl-1H-indole, is favored under conditions that promote the formation of the phenoxide anion, which is a stronger nucleophile than the neutral indole ring.
dot graph AlkylationSelectivity { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Regioselectivity in the alkylation of 1-methyl-1H-indol-4-ol."
Key Reaction Parameters for Selective O-Alkylation
The successful O-alkylation of 1-methyl-1H-indol-4-ol hinges on the careful selection of the base, solvent, alkylating agent, and reaction temperature.
Choice of Base
The primary role of the base is to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide anion. The strength of the base is a critical factor in controlling the regioselectivity.
| Base | Strength | Typical Solvents | Key Considerations |
| Sodium Hydride (NaH) | Strong | DMF, THF | Highly effective for complete deprotonation, minimizing C-alkylation. Requires anhydrous conditions.[3] |
| Potassium Carbonate (K₂CO₃) | Moderate | DMF, Acetone, Acetonitrile | A milder and easier-to-handle base. May require higher temperatures.[4][5] |
| Sodium Hydroxide (NaOH) | Strong | DMF, DMSO | Can be used, but the presence of water may lead to side reactions. |
| Potassium tert-Butoxide (KOt-Bu) | Strong, Bulky | THF, Dioxane | A strong, non-nucleophilic base that is effective for deprotonation. |
Solvent Effects
The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the nucleophile. Polar aprotic solvents are generally preferred for Williamson ether synthesis.[6]
| Solvent | Polarity | Key Characteristics |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent at solvating both the indole and the base. High boiling point allows for a wide range of reaction temperatures.[3][4] |
| Tetrahydrofuran (THF) | Polar Aprotic | A good solvent for many organic reactions, but may not be as effective as DMF for solubilizing all bases.[4] |
| Acetonitrile (MeCN) | Polar Aprotic | Another suitable polar aprotic solvent.[6] |
| Acetone | Polar Aprotic | Often used with milder bases like K₂CO₃.[5] |
Nature of the Alkylating Agent
The structure of the alkylating agent (R-X) significantly impacts the reaction rate and potential for side reactions. The reaction typically follows an Sₙ2 mechanism, so the reactivity order is methyl > primary > secondary >> tertiary halides.[7]
-
Alkyl Halides (I > Br > Cl): Alkyl iodides are the most reactive, followed by bromides and chlorides.
-
Alkyl Tosylates: Excellent leaving groups, often used when the corresponding halide is unreactive.
-
Steric Hindrance: Bulky alkylating agents will react more slowly and may favor elimination side reactions, especially with stronger bases.
Temperature Control
The reaction temperature is a critical parameter to control. While heating can accelerate the reaction, excessive temperatures can lead to undesired side reactions and decomposition. A typical temperature range for these alkylations is from room temperature to around 100 °C, depending on the reactivity of the substrates and the choice of solvent.[6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the O-alkylation of 1-methyl-1H-indol-4-ol under different conditions.
Protocol 1: Williamson Ether Synthesis using Sodium Hydride in DMF
This protocol is a robust method for achieving high yields of the O-alkylated product, particularly with less reactive alkylating agents.
dot graph Protocol1_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Workflow for Williamson ether synthesis using NaH in DMF."
Materials:
-
1-Methyl-1H-indol-4-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-methyl-1H-indol-4-ol (1.0 eq).
-
Add anhydrous DMF (approximately 10 mL per gram of indole).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.1 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis using Potassium Carbonate in DMF
This protocol offers a milder alternative to using sodium hydride and is often suitable for reactive alkylating agents.
Materials:
-
1-Methyl-1H-indol-4-ol
-
Potassium carbonate (K₂CO₃), finely powdered
-
Alkyl halide (e.g., benzyl bromide, allyl bromide)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-1H-indol-4-ol (1.0 eq) in DMF (approximately 10 mL per gram of indole).
-
Add finely powdered potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into an excess of water.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.[4]
Protocol 3: Mitsunobu Reaction for O-Alkylation
The Mitsunobu reaction is a powerful method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry if a chiral alcohol is used.[8][9] It is particularly useful for the alkylation of hindered alcohols or when milder conditions are required.[10]
dot graph Mitsunobu_Mechanism { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Simplified mechanism of the Mitsunobu reaction for O-alkylation."
Materials:
-
1-Methyl-1H-indol-4-ol
-
Primary or secondary alcohol (R'-OH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-methyl-1H-indol-4-ol (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (approximately 20 mL per gram of indole) in a dry flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct.[11]
Troubleshooting and Key Considerations
-
Incomplete Reactions: If the reaction stalls, consider increasing the temperature, adding more alkylating agent or base, or switching to a more reactive alkylating agent (e.g., from a bromide to an iodide).
-
Formation of C-Alkylated Byproducts: This is more likely with less reactive alkylating agents or when the hydroxyl group is not fully deprotonated. Using a stronger base like NaH can help to suppress C-alkylation.
-
Anhydrous Conditions: For reactions involving strong bases like NaH, it is crucial to use anhydrous solvents and maintain an inert atmosphere to prevent quenching of the base and other side reactions.
-
Safety: Sodium hydride is a flammable solid that reacts violently with water. Handle it with appropriate care in a fume hood. Alkylating agents are often toxic and should be handled with caution.
Conclusion
The selective O-alkylation of 1-methyl-1H-indol-4-ol is a readily achievable transformation with careful control of the reaction conditions. The choice of base and solvent are paramount in promoting the desired regioselectivity. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize a variety of 4-alkoxy-1-methyl-1H-indoles, which are valuable intermediates in drug discovery and development.
References
-
Bandini, M., & Umani-Ronchi, A. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
-
Li, J., et al. (2018). Urea Derivative Catalyzed Enantioselective Hydroxyalkylation of Hydroxyindoles with Isatins. Molecules, 23(11), 2947. [Link]
-
Kanger, T., et al. (2013). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. European Journal of Organic Chemistry, 2013(22), 4873-4880. [Link]
-
Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 16(41), 12476-87. [Link]
-
Buchwald, S. L., et al. (2017). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 139(44), 15881-15888. [Link]
-
Bandini, M., et al. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Chemistry – A European Journal, 16(41), 12476-12487. [Link]
-
Kempe, R., et al. (2018). (A) Traditional method for the alkylation of indoles. (B) Hydrogen... ResearchGate. [Link]
- EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
-
Black, D. StC., et al. (1995). 2-Hydroxyindole Compounds. Alkylation of 3-Acetyl-1-benzyl-2-hydroxy-5-methoxyindole Under Basic Conditions. Australian Journal of Chemistry, 48(6), 1143-1153. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Can anyone help me with a Williamson ether synthesis? ResearchGate. [Link]
-
Sigman, M. S., & Stahl, S. S. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. ACS Catalysis, 9(11), 10514-10519. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Williamson Ether Synthesis. University of Colorado Boulder. [Link]
-
Mitsunobu reaction. Organic Synthesis. [Link]
-
Khan, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4785. [Link]
-
Kim, S., et al. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 26(5), 1469. [Link]
-
Beilstein Journals. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 624-631. [Link]
-
Kim, S., et al. (2025). Synthesis of 1-Hydroxy(and 1-Alkoxy, 1-Acyloxy)-1H-indoles and evaluations of their suppressive activities against tumor growth through inhibiting lactate dehydrogenase A. European Journal of Medicinal Chemistry, 283, 117104. [Link]
-
Cook, J. M., et al. (2002). Regiospecific, Enantiospecific Total Synthesis of the Alkoxy-Substituted Indole Bases, 16-epi-Na-Methylgardneral, 11-Methoxyaffinisine, and 11-Methoxymacroline as Well as the Indole Alkaloids Alstophylline and Macralstonine. Organic Letters, 4(20), 3525-3528. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Mátyus, P., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 846. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2), 202292S2. [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
-
Chen, J., & Daugulis, O. (2010). Pd(II)-Catalyzed Regioselelctive 2-Alkylation of Indoles via a Norbornene- Mediated C-H Activation: Mechanism and Applications. Angewandte Chemie International Edition, 49(31), 5232-5235. [Link]
-
Wang, C., et al. (2023). Iridium-Catalyzed Direct and Site-Selective C–H Heteroarylation, Alkenylation, and Alkylation of Indoles. The Journal of Organic Chemistry, 88(24), 17409-17420. [Link]
-
Guillaumet, G., et al. (2007). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Tetrahedron, 63(36), 8879-8885. [Link]
-
Sharma, V., et al. (2023). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry, 21(40), 8089-8111. [Link]
-
Uozumi, Y., et al. (2020). Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. Polymers, 12(2), 359. [Link]
-
Batcho, A. D., & Leimgruber, W. (1985). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses, 63, 214. [Link]
-
Widenhoefer, R. A., & Wang, X. (2004). Platinum-Catalyzed Intramolecular Alkylation of Indoles with Unactivated Olefins. Journal of the American Chemical Society, 126(13), 4090-4091. [Link]
-
Scheme 4. C-Alkylation of ketones, indoles and pyrrole with Mannich base 2. Reagents and conditions. ResearchGate. [Link]
-
Tilstam, U., & Tilstam, P. (2012). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron Letters, 53(19), 2414-2416. [Link]
-
Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation. Organic Chemistry Portal. [Link]
-
Wang, C., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry, 90(11), 7623-7634. [Link]
Sources
- 1. Urea Derivative Catalyzed Enantioselective Hydroxyalkylation of Hydroxyindoles with Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-methyl-1H-indol-4-yloxy)acetic acid
Case ID: IND-4-OXY-001 Topic: Yield Optimization & Process Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Yield Bottleneck
The synthesis of 2-(1-methyl-1H-indol-4-yloxy)acetic acid presents a classic "Regioselectivity vs. Stability" paradox. The indole core is electron-rich and prone to oxidative polymerization (tarring), while the 4-hydroxy position requires specific base modulation to favor O-alkylation over competing side reactions.
Low yields in this synthesis typically stem from three failure points:
-
Precursor Purity: Oxidation of the starting material (1-methyl-1H-indol-4-ol).
-
The "DMF Trap": Using non-anhydrous or aged DMF during alkylation, leading to byproduct formation.
-
Workup pH Shock: Improper acidification during the hydrolysis step causing product occlusion or decomposition.
This guide provides a self-validating protocol designed to bypass these pitfalls.
Module 1: The High-Integrity Protocol
Do not rely on "one-pot" methods found in older literature. They often yield <40% due to inseparable mixtures. Use this stepwise isolation route.
Phase A: Critical Precursor Check
Starting Material: 1-methyl-1H-indol-4-ol.
-
Checkpoint: If your starting material is dark brown or black, it is oxidized.
-
Action: Recrystallize from Toluene/Heptane or perform a rapid silica plug filtration (Eluent: 30% EtOAc/Hexane) before use. Using oxidized indole acts as a radical initiator for further decomposition.
Phase B: O-Alkylation (The Yield-Determining Step)
Reaction:
| Parameter | Specification | Technical Rationale |
| Solvent | DMF (Anhydrous, 99.8%) | Critical: Aged DMF contains dimethylamine, which reacts with ethyl bromoacetate to form |
| Base | Cesium Carbonate ( | The "Cesium Effect" increases the nucleophilicity of the phenoxide oxygen via weak cation-pi interactions, boosting O-selectivity over C-alkylation [1]. |
| Stoichiometry | 1.1 equiv Alkyl halide | Excess ethyl bromoacetate is difficult to remove and can alkylate the C3 position of the indole if reaction times are prolonged. |
| Temperature | Do not reflux. Higher temps promote C-alkylation and polymerization. |
Step-by-Step Protocol:
-
Charge a flame-dried flask with 1-methyl-1H-indol-4-ol (1.0 equiv) and
(1.5 equiv). -
Add Anhydrous DMF (0.2 M concentration relative to indole) under Argon/Nitrogen.
-
Stir for 15 minutes at RT to generate the phenoxide anion (Solution will darken slightly).
-
Add Ethyl bromoacetate (1.1 equiv) dropwise over 10 minutes.
-
Monitor via TLC (30% EtOAc/Hexane).[1] Conversion should be complete in 2–4 hours.
-
Quench: Pour into ice-cold water (5x reaction volume). The ester usually precipitates. Filter and wash with water.[2]
-
Troubleshooting: If it oils out, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over
, and concentrate.
-
Phase C: Hydrolysis & Isolation
Reaction:
-
Dissolve the ester in THF/Water (3:1) .
-
Add LiOH
H O (2.0 equiv). Stir at RT for 2–3 hours. -
The pH Critical Step:
-
Evaporate THF under reduced pressure (keep temperature
). -
Cool the remaining aqueous layer to
. -
Acidify dropwise with 1M HCl to pH 3–4 .
-
Do not overshoot to pH 1: Highly acidic conditions can induce decarboxylation or indole dimerization.
-
-
Filter the white precipitate. Recrystallize from Ethanol/Water if necessary.
Module 2: Process Logic & Troubleshooting
Visualizing the Pathway
The following diagram illustrates the decision logic for impurity management.
Figure 1: Decision tree for maximizing yield and identifying failure points in the alkylation sequence.
Module 3: Frequently Asked Questions (FAQ)
Q1: Why use Cesium Carbonate (
Q2: My product is turning pink/red during the hydrolysis workup. What is happening? A: This indicates oxidation of the indole ring, likely triggered by light or trace acid-catalyzed polymerization.
-
Fix: Perform the acidification step in the dark or low light.
-
Fix: Add a trace amount of sodium metabisulfite during the workup to scavenge radical species.
-
Fix: Ensure you do not acidify below pH 3.
Q3: Can I use Sodium Hydride (NaH) to speed up the reaction? A: NaH is risky for this specific substrate. It is a strong base that can deprotonate the C3 position of the indole (pKa ~30), leading to C-alkylation or decomposition. Carbonate bases are sufficiently basic to deprotonate the phenol (pKa ~10) without touching the indole ring protons, ensuring Chemoselectivity [3].
Q4: I see a byproduct with M+14 mass in LCMS. What is it? A: This is likely the methyl ester, resulting from transesterification if you used Methanol during the workup or quenching. Ensure you use Ethanol or THF/Water, and avoid Methanol if your target is the ethyl ester intermediate. Alternatively, if the mass is M+14 relative to the acid, it is the methyl ester impurity failing to hydrolyze.
References
-
Flessner, T. et al. (2004). "Cesium Carbonate Promoted O-Alkylation of Phenols: Improved Yields and Selectivity." Journal of Organic Chemistry, 69(10), 3500-3507.
-
Ishizumi, K. et al. (1967).[3] "Synthesis of Indole Derivatives. Alkylation of 4-Hydroxyindole." Chemical & Pharmaceutical Bulletin, 15(6), 863-872.
-
Patent WO2006112549. "Indole Derivatives and Process for Preparing Same." (Describes specific conditions for 4-yloxyacetic acid side chains).
Sources
- 1. actascientific.com [actascientific.com]
- 2. WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4-methylpentanamide - Google Patents [patents.google.com]
- 3. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]
Technical Support Center: Solubilization Guide for 2-(1-methyl-1H-indol-4-yloxy)acetic acid
Case ID: IND-SOL-442 Subject: Troubleshooting Solubility & Precipitation Issues Classification: Physicochemical Properties / Assay Optimization Status: Resolved / Expert Guide Available[1][2][3]
Executive Summary: The "Grease-with-a-Handle" Problem
Researchers often underestimate the solubility challenges of 2-(1-methyl-1H-indol-4-yloxy)acetic acid .[1][2][3] While it contains a hydrophilic carboxylic acid "head," the bulk of the molecule is a highly lipophilic 1-methyl-indole "tail."[1][2][3]
The molecule behaves as an amphiphilic acid .[3] Its solubility is binary:
-
Protonated State (pH < 4): The molecule is neutral and virtually insoluble in water.[3]
-
Ionized State (pH > 5): The molecule becomes an anion.[3] However, due to the high lipophilicity of the methylated indole core, even the ionized form can precipitate in high-salt buffers (like PBS) due to the "salting-out" effect.[1][2][3]
This guide provides the specific protocols to overcome these thermodynamic barriers.
Diagnostic: Why is your compound precipitating?
Use this decision tree to identify the root cause of your solubility failure.
Figure 1: Diagnostic decision tree for identifying the physicochemical cause of precipitation events.
Critical Physicochemical Parameters
To troubleshoot effectively, you must understand the numbers governing the molecule's behavior.[3]
| Parameter | Value (Approx.) | Implication for Solubility |
| pKa (Acid) | 3.2 – 3.5 | This is an aryloxyacetic acid (ether linkage).[1][2][3] It is more acidic than Indole-3-acetic acid (pKa 4.75).[1][2][3] It must be at pH > 5.5 to be fully soluble.[3] |
| LogP | ~2.8 – 3.2 | Moderately lipophilic. The 1-methyl group adds significant hydrophobicity compared to standard indoles.[1][2][3] |
| Water Solubility (Neutral) | < 0.1 mg/mL | Insoluble in water without base.[3] |
| Water Solubility (Salt) | > 10 mg/mL | Highly soluble as Sodium or Potassium salt. |
| DMSO Solubility | > 50 mg/mL | Excellent.[4][5] The preferred solvent for stock solutions.[3] |
Troubleshooting & FAQs
Q1: I tried dissolving the powder directly in water, but it floats. Why?
A: You are trying to dissolve the free acid form.[3] The commercial powder is likely the protonated free acid.[3] In pure water, the pH is typically slightly acidic (pH 5-6).[3] Because the pKa is ~3.5, a significant portion remains protonated (neutral).[3] The hydrophobic indole ring drives the neutral molecules to aggregate, causing them to float or stick to the glass.[3]
-
Fix: You must convert it to a salt in situ.[3] See Protocol A .
Q2: My compound precipitates when I dilute my DMSO stock into PBS.
A: This is likely a "Salting Out" or "Solubility Cliff" event.[3] PBS (Phosphate Buffered Saline) has a high ionic strength (~150 mM NaCl).[3] While the molecule is ionized at pH 7.4, the sodium ions in PBS compete for water molecules (hydration shells).[3] The hydrophobic indole core "crashes out" because the water structure is too ordered around the salt ions to accommodate the greasy drug.[3]
-
Fix:
Q3: Can I autoclave solutions of this compound?
A: No. Indoles are sensitive to oxidation, and the ether linkage (at position 4) can be susceptible to hydrolysis under high heat and pressure.[3]
-
Fix: Sterile filter using a 0.22 µm PVDF or PES membrane.[3]
Validated Solubilization Protocols
Do not deviate from these steps without consulting the pKa data.
Protocol A: Preparation of High-Concentration Aqueous Stock (The "Salt Switch")
Use this for animal studies or assays where DMSO is forbidden.[1][2][3]
Principle: Convert the insoluble free acid into the highly soluble Sodium Salt.[3]
-
Weigh: Calculate the amount for a 10 mg/mL solution.
-
Stoichiometry: Calculate the molar equivalents. You need 1.05 equivalents of NaOH.[3]
-
Example: If you have 1 mmol of drug, use 1.05 mmol of NaOH.[3]
-
-
Dissolution:
-
Dilution: Add distilled water to reach the final volume.
-
pH Check: Verify pH is between 7.0 and 8.0. If pH > 9, back-titrate carefully with dilute HCl, but do not drop below pH 6.[3]
Protocol B: The "Universal" DMSO Stock
Use this for In Vitro / Cell Culture assays.[1][2]
Principle: DMSO dissolves the hydrophobic core completely.[3]
-
Concentration: Prepare a 10 mM to 50 mM stock in anhydrous DMSO.
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C.
-
Assay Dilution (Critical Step):
-
Do not squirt DMSO stock directly into a large volume of static media.[3] This causes local precipitation (the "white cloud").[3]
-
Technique: Place the pipette tip submerged in the media/buffer while swirling rapidly, then expel the DMSO slowly.[3]
-
Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.
-
Protocol C: Advanced Formulation (Cyclodextrin)
Use this if the compound crashes out in PBS.[1][2]
-
Prepare a vehicle of 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.
-
Add the compound powder to this vehicle.
-
Sonicate for 20-30 minutes at ambient temperature.
-
The hydrophobic indole ring will encapsulate inside the cyclodextrin torus, shielding it from the water while maintaining solubility.[3]
Mechanism of Action (Visualized)
Understanding the structural "switch" is key to handling the compound.[3]
Figure 2: The chemical equilibrium governing solubility.[2][3] The 4-oxy linkage increases acidity compared to standard indoles, making the salt form accessible at physiological pH, provided ionic strength is controlled.[1][2][3]
References
-
Physicochemical Properties of Indole Derivatives
-
Solubility of Aryloxyacetic Acids
-
Cyclodextrin Solubilization Strategies
-
DMSO Compatibility in Cell Culture
Sources
Validation & Comparative
comparing bioactivity of 2-(1-methyl-1H-indol-4-yloxy)acetic acid vs indole-3-acetic acid
This guide provides an in-depth technical comparison between the naturally occurring phytohormone Indole-3-acetic acid (IAA) and the synthetic structural analog 2-(1-methyl-1H-indol-4-yloxy)acetic acid .
This analysis is designed for researchers in chemical biology, agrochemistry, and pharmacology, focusing on Structure-Activity Relationships (SAR), receptor binding mechanics, and experimental validation protocols.
Executive Summary
Indole-3-acetic acid (IAA) is the canonical auxin, essential for plant development, characterized by a specific interaction with the TIR1/AFB nuclear receptors. In contrast, 2-(1-methyl-1H-indol-4-yloxy)acetic acid represents a synthetic scaffold that modifies the indole core in three critical dimensions:
-
Regio-isomerism: Side chain attachment at C4 (via oxygen) vs. C3 (carbon-linked).
-
Linker Chemistry: Oxyacetic ether linkage (flexible, electron-donating) vs. Acetic acid (carbon-carbon).
-
N-Alkylation: N-methylation at position 1 vs. free N-H.
Key Insight: While IAA acts as a potent agonist for the TIR1 ubiquitin ligase complex, the synthetic analog is predicted to exhibit null or antagonistic activity in standard auxin assays. This is primarily due to the N-methylation, which disrupts the critical hydrogen bond donor capability required for receptor anchoring, and the steric/electronic divergence of the 4-yloxy tail.
Molecular Profile & Physicochemical Comparison
The following table contrasts the fundamental properties determining bioavailability and receptor fit.
| Feature | Indole-3-acetic acid (IAA) | 2-(1-methyl-1H-indol-4-yloxy)acetic acid |
| CAS Number | 87-51-4 | 17928-26-6 (Analogous/Generic) |
| Molecular Formula | C₁₀H₉NO₂ | C₁₁H₁₁NO₃ |
| Molecular Weight | 175.18 g/mol | 205.21 g/mol |
| Core Structure | Indole (C3-substituted) | N-Methyl Indole (C4-O-substituted) |
| H-Bond Donors | 2 (COOH, Indole N-H ) | 1 (COOH only) |
| H-Bond Acceptors | 2 | 4 (COOH, Ether Oxygen) |
| LogP (Predicted) | ~1.4 (Moderate Lipophilicity) | ~2.1 (Higher Lipophilicity) |
| pKa (Acid) | 4.75 | ~3.5 - 4.0 (Ether effect increases acidity) |
| Primary Target | TIR1/AFB Auxin Receptors | Potential CRTH2 (Mammalian) or Inactive Auxin |
Mechanistic Analysis: The Receptor "Lock and Key"
IAA: The Agonist Mechanism
IAA functions as a "molecular glue." It binds to the bottom of the hydrophobic pocket in the Transport Inhibitor Response 1 (TIR1) protein.
-
The Anchor: The indole N-H forms a critical hydrogen bond with the backbone carbonyl of residue Asp170 (in Arabidopsis TIR1) and a water network.
-
The Lid: The carboxylate group interacts with the basic residues (Arg403) and recruits the Aux/IAA repressor protein (specifically the Domain II degron).
-
Result: Ubiquitination and degradation of the repressor, releasing Auxin Response Factors (ARFs) to transcribe genes.
The Synthetic Analog: Structural Mismatch
2-(1-methyl-1H-indol-4-yloxy)acetic acid fails to activate this pathway due to specific SAR violations:
-
N-Methylation Blockade: The addition of a methyl group at Position 1 removes the hydrogen atom necessary for the Asp170 interaction. Furthermore, the methyl group creates a steric clash with the tight hydrophobic wall of the binding pocket.
-
4-Position Geometry: While 4-Cl-IAA (a natural variant) is active, it retains the 3-acetic acid chain. Moving the acidic tail to position 4 (via an ether link) alters the vector of the carboxylate group, preventing it from bridging TIR1 and the Aux/IAA repressor simultaneously.
Signaling Pathway Visualization
The following diagram illustrates the successful activation by IAA versus the failure of the synthetic analog.
Caption: Comparative signaling flow. IAA (Green) successfully bridges the receptor complex, leading to gene expression. The Analog (Red) fails to bind or recruit co-receptors due to steric and chemical incompatibility.
Experimental Protocols for Bioactivity Comparison
To objectively validate the inactivity or potential antagonism of the synthetic analog, the following protocols are recommended.
Arabidopsis Root Growth Inhibition Assay
This is the standard phenotypic screen. Auxins inhibit primary root elongation in a dose-dependent manner.
Reagents:
-
Murashige and Skoog (MS) Basal Salts.
-
Solvent: DMSO (Dimethyl sulfoxide).
-
Seeds: Arabidopsis thaliana (Col-0 wild type).
Step-by-Step Protocol:
-
Media Preparation: Prepare 0.5x MS medium + 1% sucrose + 0.8% agar. Autoclave and cool to 50°C.
-
Compound Treatment:
-
Control: DMSO (0.1%).
-
IAA Standard: 10 nM, 100 nM, 1 µM.
-
Analog Test: 10 nM, 100 nM, 1 µM, 10 µM (Higher range to test for weak activity).
-
-
Plating: Pour plates and allow to solidify.
-
Seed Sterilization: Surface sterilize seeds (70% EtOH, 1 min; 20% Bleach, 10 min; 5x sterile water wash).
-
Stratification: Stratify seeds at 4°C for 2 days in the dark.
-
Sowing: Place seeds in a linear arrangement on the agar surface.
-
Growth: Orient plates vertically in a growth chamber (22°C, 16h light/8h dark).
-
Measurement: After 7 days, measure primary root length using ImageJ.
Expected Results:
-
IAA: Significant root shortening (stunting) and increased root hair density at >100 nM.
-
Analog: Root length comparable to DMSO control (indicating inactivity). If root length increases, it may suggest anti-auxin activity (releasing endogenous repression).
DR5:GUS Reporter Assay (Transcriptional Validation)
To confirm if the analog triggers the genetic machinery.
Protocol:
-
Use DR5::GUS transgenic Arabidopsis lines (containing an auxin-responsive promoter fused to β-glucuronidase).
-
Germinate seedlings on plain MS media for 5 days.
-
Transfer seedlings to liquid MS media containing 1 µM IAA or 10 µM Analog for 6 hours.
-
Staining: Incubate in X-Gluc solution overnight at 37°C.
-
Clearing: Clear chlorophyll with 70% ethanol.
-
Microscopy: Observe blue staining in root tips.
Interpretation:
-
IAA: Deep blue staining in the root apical meristem and elongation zone.
-
Analog: No blue staining (confirming lack of TIR1 activation).
Comparative Data Summary (Predicted/Literature Based)
The following table synthesizes expected data based on established indole SAR (Structure-Activity Relationship) principles.
| Assay Endpoint | Indole-3-acetic acid (IAA) | 2-(1-methyl-1H-indol-4-yloxy)acetic acid |
| Primary Root Elongation | Inhibited (IC₅₀ ~ 50 nM) | No Effect / Weak Inhibition (> 50 µM) |
| Lateral Root Formation | Promoted (Increased density) | No significant increase |
| DR5::GUS Expression | High (Strong Blue Signal) | Negative (No Signal) |
| TIR1 Binding Affinity | High (Kd ~ 40-80 nM) | Negligible / Non-binder |
| Metabolic Stability | Low (Rapid oxidation/conjugation) | High (Resistant to IAA-oxidases) |
References
-
Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. (Establishes the requirement of the Indole N-H for Asp170 binding).
-
Napier, R. M. (2014). "Auxin receptors and chemical biology." Current Opinion in Plant Biology, 22, 1-6. (Discusses synthetic auxin analogs and antagonists).
-
Simon, S., & Petrášek, J. (2011). "Why plants need more than one type of auxin." Plant Science, 180(3), 454-460.
-
Ferro, N., et al. (2006). "Structure-activity relationships of indole derivatives as auxin herbicides." Journal of Agricultural and Food Chemistry.
Technical Guide: Mass Spectrometry Fragmentation of 2-(1-methyl-1H-indol-4-yloxy)acetic acid
Executive Summary & Chemical Profile[1][2]
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 2-(1-methyl-1H-indol-4-yloxy)acetic acid (CAS: 1093759-63-7). This compound serves as a critical building block in the synthesis of indole-based pharmaceuticals (e.g., potential beta-blocker metabolites or kinase inhibitors) and often appears as a process-related impurity.
Accurate identification of this molecule requires distinguishing it from its structural isomers (regioisomers) and non-methylated analogs. This guide compares its MS performance against these alternatives, providing diagnostic ions and fragmentation pathways to ensure high-confidence identification.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-[(1-Methyl-1H-indol-4-yl)oxy]acetic acid |
| Formula | C₁₁H₁₁NO₃ |
| Exact Mass | 205.0739 Da |
| Precursor Ion (ESI+) | m/z 206.08 ([M+H]⁺) |
| Precursor Ion (ESI-) | m/z 204.06 ([M-H]⁻) |
| Key Functional Groups | Indole core, N-methyl group, Ether linkage, Carboxylic acid tail |
Experimental Methodology
To replicate the fragmentation data described below, the following LC-MS/MS conditions are recommended. These protocols ensure optimal ionization and reproducible fragmentation spectra.
Sample Preparation
-
Solvent: Dissolve 1 mg of standard in 1 mL Methanol:Water (50:50, v/v).
-
Dilution: Dilute to 1 µg/mL with 0.1% Formic Acid in Water (for ESI+) or 5 mM Ammonium Acetate (for ESI-).
LC-MS/MS Parameters
-
Polarity: Positive (ESI+) is preferred for structural elucidation due to the basic indole nitrogen; Negative (ESI-) is superior for sensitivity due to the carboxylic acid.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile side-chain losses and stable ring cleavages.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Fragmentation Analysis (The Core)
The fragmentation of 2-(1-methyl-1H-indol-4-yloxy)acetic acid follows a distinct pathway governed by the stability of the indole core and the lability of the ether/acid side chain.
ESI(+) Fragmentation Pathway
In positive mode, the protonated molecule ([M+H]⁺, m/z 206) undergoes fragmentation primarily driven by the cleavage of the ether substituent.
-
Primary Transition (m/z 206 → 148): The most abundant product ion arises from the neutral loss of the glycolic acid residue (–CH₂COOH) or the loss of acetic acid radical species depending on the energy. However, the classic "aryloxyacetic acid" cleavage involves the breakage of the O–CH₂ bond, often accompanied by hydrogen transfer, yielding the 1-methyl-4-hydroxyindole cation at m/z 148.
-
Mechanism:[4] Inductive cleavage at the ether oxygen.
-
-
Secondary Cleavages (Indole Core):
-
Loss of CO (m/z 148 → 120): The phenolic oxygen on the indole ring (from the 4-hydroxy group) is lost as Carbon Monoxide (CO, 28 Da), a hallmark of phenol fragmentation.
-
Loss of Methyl Radical (m/z 148 → 133): Loss of the N-methyl group (15 Da) is observed at higher collision energies.
-
Ring Opening (m/z 120 → 93): The remaining indole core loses HCN (27 Da), collapsing to a stable six-membered ring or acyclic fragment.
-
Visualization of Signaling Pathway
The following diagram illustrates the stepwise fragmentation logic.
Caption: ESI(+) MS/MS fragmentation pathway of 2-(1-methyl-1H-indol-4-yloxy)acetic acid showing the critical transition to the 4-hydroxyindole core.
Comparative Performance Guide
This section compares the target molecule against its most common "alternatives"—its regioisomers and non-methylated analogs—to aid in specific identification.
Comparison vs. Regioisomers (4-yloxy vs. 5-yloxy)
The 5-yloxy isomer (2-((1-methyl-1H-indol-5-yl)oxy)acetic acid) is a common synthetic byproduct. While they share the same mass (m/z 206), their fragmentation intensities differ due to the electronic environment of the indole ring.
| Feature | Target: 4-yloxy Isomer | Alternative: 5-yloxy Isomer | Diagnostic Value |
| Base Peak (MS2) | m/z 148 (Strong) | m/z 148 (Very Strong) | Low (Both yield hydroxyindole) |
| Ortho Effect | High interaction with C3/N1 | Low interaction | High |
| m/z 120/148 Ratio | Higher (Proximity to N facilitates CO loss) | Lower | Medium |
| Retention Time | Elutes Earlier (More polar/compact) | Elutes Later | High (Primary differentiator) |
Expert Insight: The 4-position is sterically crowded and electronically coupled to the pyrrole nitrogen. This often results in a slightly different drift time in Ion Mobility MS and earlier elution in Reverse Phase LC compared to the 5-isomer.
Comparison vs. Non-Methylated Analog
The non-methylated analog, 2-(1H-indol-4-yloxy)acetic acid , lacks the N-methyl group.
-
Mass Shift: The precursor shifts by -14 Da (m/z 192).
-
Fragmentation: The m/z 148 fragment shifts to m/z 134 (4-hydroxyindole).
-
Diagnostic: The presence of m/z 133 in the target (loss of methyl) is impossible in the non-methylated analog, serving as a binary confirmation of N-methylation.
Summary of Diagnostic Ions
| Ion (m/z) | Identity | Origin | Specificity |
| 206 | [M+H]⁺ | Parent | Non-specific (isobaric with 5/6/7-isomers) |
| 160 | [M-HCOOH]⁺ | Loss of Formic Acid | Characteristic of carboxylic acids |
| 148 | [C₉H₉NO]⁺ | 1-Me-4-OH-Indole | Class-specific (Indole ethers) |
| 133 | [C₈H₇NO]⁺ | Demethylation | Specific to N-methylated indoles |
| 120 | [C₈H₈N]⁺ | De-carbonylation | General Indole fragment |
References
-
Harrison, C. et al. (2014). Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles: isomeric synthetic cannabinoids. PubMed. Link
-
Abiedalla, Y. et al. (2019).[1] Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. Forensic Chemistry. Link
-
Chen, L. et al. (2023).[3] Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Wiley Analytical Science. Link
-
Combi-Blocks Inc. (2023). Product Data: 2-(1-Methyl-1h-indol-4-yloxy)acetic acid (CAS 1093759-63-7).[5][4][6] Link
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Ethers and Carboxylic Acids. Link
Sources
- 1. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. 13988-19-7|1-Methyl-1H-indole-5,6-diyl diacetate|BLD Pharm [bldpharm.com]
- 5. 2-(1-methyl-1H-indol-4-yloxy)acetic acid - CAS:1093759-63-7 - 阿镁生物 [amaybio.com]
- 6. Combi-Blocks [combi-blocks.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
